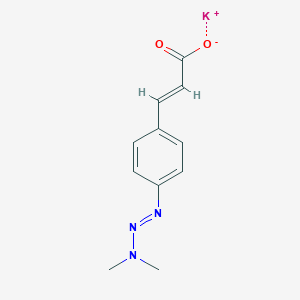
Quinuclidinyl-2-thienyl-4-bromobenzilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinuclidinyl-2-thienyl-4-bromobenzilate (QNB) is a potent anticholinergic drug that has been widely used in scientific research applications. QNB is a competitive inhibitor of muscarinic acetylcholine receptors, which are important targets for therapeutic drugs.
作用機序
Quinuclidinyl-2-thienyl-4-bromobenzilate acts as a competitive inhibitor of muscarinic acetylcholine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. The muscarinic acetylcholine receptor system plays an important role in various physiological processes, including regulation of heart rate, smooth muscle contraction, glandular secretion, and cognitive function. By inhibiting the function of muscarinic acetylcholine receptors, Quinuclidinyl-2-thienyl-4-bromobenzilate can cause a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects:
Quinuclidinyl-2-thienyl-4-bromobenzilate has a wide range of biochemical and physiological effects. Quinuclidinyl-2-thienyl-4-bromobenzilate can cause dry mouth, blurred vision, constipation, urinary retention, tachycardia, and cognitive impairment. Quinuclidinyl-2-thienyl-4-bromobenzilate can also cause hallucinations, delirium, and psychosis at high doses. Quinuclidinyl-2-thienyl-4-bromobenzilate has been used as a model for studying the effects of anticholinergic drugs on the central nervous system and to develop new therapeutic drugs.
実験室実験の利点と制限
Quinuclidinyl-2-thienyl-4-bromobenzilate has several advantages and limitations for lab experiments. Quinuclidinyl-2-thienyl-4-bromobenzilate is a potent and selective inhibitor of muscarinic acetylcholine receptors, which makes it a useful tool for studying the muscarinic acetylcholine receptor system. Quinuclidinyl-2-thienyl-4-bromobenzilate is also relatively stable and easy to handle, which makes it a convenient tool for lab experiments. However, Quinuclidinyl-2-thienyl-4-bromobenzilate has several limitations, including its toxicity and potential for causing severe side effects at high doses. Quinuclidinyl-2-thienyl-4-bromobenzilate also has limited selectivity for different subtypes of muscarinic acetylcholine receptors, which can make it difficult to study specific receptor subtypes.
将来の方向性
There are several future directions for research on Quinuclidinyl-2-thienyl-4-bromobenzilate. One area of research is to develop new therapeutic drugs that target specific subtypes of muscarinic acetylcholine receptors. Another area of research is to study the effects of Quinuclidinyl-2-thienyl-4-bromobenzilate on different physiological processes, such as inflammation and immune function. Finally, future research can focus on developing new methods for synthesizing Quinuclidinyl-2-thienyl-4-bromobenzilate and other anticholinergic drugs, which can improve their efficacy and reduce their toxicity.
合成法
Quinuclidinyl-2-thienyl-4-bromobenzilate can be synthesized using a multi-step chemical reaction process. The first step involves the synthesis of 2-thiophenecarboxaldehyde from thiophene-2-carboxylic acid. The second step involves the synthesis of quinuclidine from cyclohexanone and ethylamine. The third step involves the synthesis of 2-thienyl-4-bromobenzyl chloride from 2-thiophenecarboxaldehyde and 4-bromobenzyl chloride. The final step involves the reaction of quinuclidine and 2-thienyl-4-bromobenzyl chloride to produce Quinuclidinyl-2-thienyl-4-bromobenzilate.
科学的研究の応用
Quinuclidinyl-2-thienyl-4-bromobenzilate has been widely used in scientific research applications, particularly in the field of pharmacology. Quinuclidinyl-2-thienyl-4-bromobenzilate is used as a tool to study the muscarinic acetylcholine receptor system and its role in various physiological processes. Quinuclidinyl-2-thienyl-4-bromobenzilate is also used to study the effects of anticholinergic drugs on the central nervous system and to develop new therapeutic drugs.
特性
CAS番号 |
134637-07-3 |
|---|---|
製品名 |
Quinuclidinyl-2-thienyl-4-bromobenzilate |
分子式 |
C19H20BrNO3S |
分子量 |
422.3 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl 2-(4-bromophenyl)-2-hydroxy-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C19H20BrNO3S/c20-15-5-3-14(4-6-15)19(23,17-2-1-11-25-17)18(22)24-16-12-21-9-7-13(16)8-10-21/h1-6,11,13,16,23H,7-10,12H2 |
InChIキー |
JCEPJUVHFGPVHP-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |
正規SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |
同義語 |
2-thienyl-4-Br-QNB quinuclidinyl-2-thienyl-4-bromobenzilate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)


![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)


